Ethyl 2-(4-oxocyclohexyl)acetate
Overview
Description
Ethyl 2-(4-oxocyclohexyl)acetate is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.23 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-(4-oxocyclohexyl)acetate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a cyclohexyl ring with a ketone and an ester functional group, which contribute to its reactivity and potential biological effects. The compound is characterized by:
- Molecular Weight : 184.23 g/mol
- Boiling Point : Not specified
- Solubility : High solubility in organic solvents, which may enhance its bioavailability.
The biological activity of this compound is thought to arise from its interactions with various biomolecules. The presence of the ketone group allows for potential hydrogen bonding and hydrophobic interactions with protein targets, while the ethyl ester group may influence its lipophilicity and membrane permeability.
Potential Mechanisms Include:
- Enzyme Inhibition : Similar compounds have shown activity as inhibitors of enzymes involved in inflammatory pathways, such as lipoxygenase.
- Receptor Modulation : Its structural similarity to known bioactive compounds suggests potential interactions with various receptors, influencing signaling pathways.
Biological Activity
Research into the biological activity of this compound is still emerging, but preliminary studies suggest several areas of potential therapeutic application:
- Anti-inflammatory Properties : Initial studies indicate that similar compounds exhibit significant anti-inflammatory effects by inhibiting key enzymes in inflammatory pathways.
- Antioxidant Activity : Compounds with similar structures have been reported to possess antioxidant properties, which can protect cells from oxidative stress.
- Anticancer Potential : Some derivatives have demonstrated anticancer activity, suggesting that this compound may also have applications in oncology .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key features:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C₁₀H₁₆O₃ | Ketone and ester functionalities; potential anti-inflammatory activity |
Mthis compound | C₉H₁₄O₃ | Increased lipophilicity; studied for anti-inflammatory effects |
Cyclohexanone | C₆H₁₂O | Simple ketone; serves as a precursor |
Case Studies and Research Findings
Recent studies have explored the biological impact of similar compounds, providing insights into their therapeutic potential:
- In Vitro Studies : Research has shown that related esters can effectively reduce inflammation in cellular models by inhibiting lipoxygenase activity.
- Animal Models : Efficacy tests in animal models have demonstrated significant reductions in inflammatory markers following treatment with structurally related compounds .
- Pharmacokinetics : Studies indicate favorable absorption characteristics for this compound, suggesting good bioavailability and distribution within biological systems .
Properties
IUPAC Name |
ethyl 2-(4-oxocyclohexyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNJFNLTFMAPQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506223 | |
Record name | Ethyl (4-oxocyclohexyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58012-34-3 | |
Record name | Ethyl (4-oxocyclohexyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-(4-oxocyclohexyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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